molecular formula C22H25NO4 B1359488 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone CAS No. 898757-55-6

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone

Cat. No.: B1359488
CAS No.: 898757-55-6
M. Wt: 367.4 g/mol
InChI Key: SVMPSPKILBLCTH-UHFFFAOYSA-N
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Description

4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-4-methoxy benzophenone is a complex organic compound with a unique structure that includes a spirocyclic moiety and a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone typically involves multiple steps. One common approach is the condensation of 4-methoxybenzophenone with 1,4-dioxa-8-azaspiro[4.5]decane under specific reaction conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the benzophenone core may yield a secondary alcohol .

Scientific Research Applications

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone is not well-documented. its structure suggests that it may interact with biological molecules through various pathways, such as binding to receptors or enzymes. The spirocyclic moiety and benzophenone core may play a role in its activity by providing specific binding interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone: This compound has a similar structure but with a methyl group instead of a methoxy group.

    4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone: This compound has a fluorine atom instead of a methoxy group.

    4’-Bromo-3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: This compound has a bromine atom in place of the methoxy group.

Uniqueness

The uniqueness of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties compared to its analogs .

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-8-6-19(7-9-20)21(24)18-4-2-17(3-5-18)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMPSPKILBLCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642845
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-55-6
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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